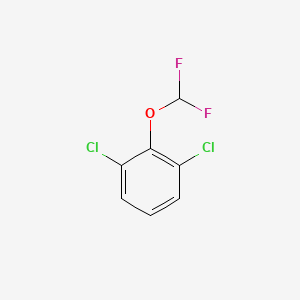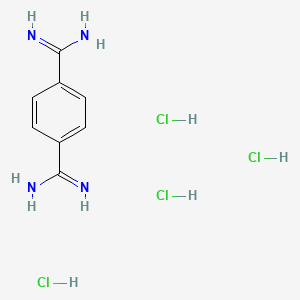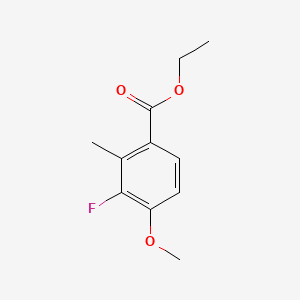
Ethyl 3-fluoro-4-methoxy-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-fluoro-4-methoxy-2-methylbenzoate is an organic compound with the molecular formula C11H13FO3 It is a derivative of benzoic acid, characterized by the presence of a fluoro, methoxy, and methyl group on the benzene ring, along with an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoro-4-methoxy-2-methylbenzoate can be synthesized through a multi-step process. One common method involves the esterification of 3-fluoro-4-methoxy-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-fluoro-4-methoxy-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of 3-fluoro-4-methoxy-2-methylbenzyl alcohol.
Oxidation: Formation of 3-fluoro-4-methoxy-2-methylbenzaldehyde.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-fluoro-4-methoxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-fluoro-4-methoxy-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets, while the methoxy and methyl groups can influence its overall chemical reactivity and stability. The ester functional group allows for hydrolysis, releasing the active benzoic acid derivative, which can then participate in further biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-fluoro-4-methoxy-2-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 2-fluoro-4-methoxy-3-methylbenzoate: Similar structure but with different substitution pattern on the benzene ring.
Ethyl 4-fluoro-2-methoxy-3-methylbenzoate: Another isomer with a different arrangement of substituents.
Ethyl 3-fluoro-2-methoxy-4-methylbenzoate: Differing in the position of the methoxy and methyl groups.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their molecular structures.
Eigenschaften
Molekularformel |
C11H13FO3 |
|---|---|
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
ethyl 3-fluoro-4-methoxy-2-methylbenzoate |
InChI |
InChI=1S/C11H13FO3/c1-4-15-11(13)8-5-6-9(14-3)10(12)7(8)2/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
NDNKEEWIWMNKSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OC)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


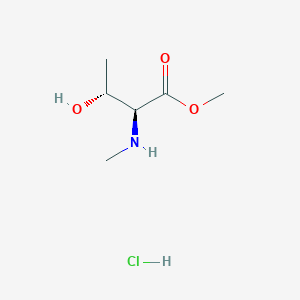

![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)
![(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14030593.png)
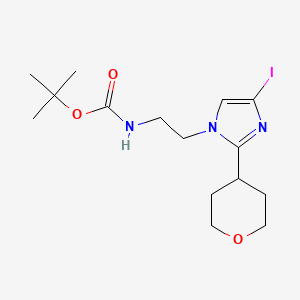


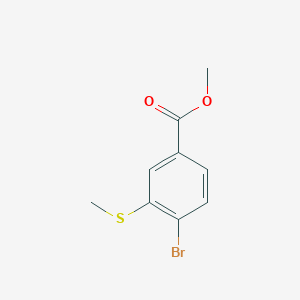
![5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate](/img/structure/B14030619.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B14030629.png)
